1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitrile group might undergo hydrolysis, reduction, or addition reactions. The phenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemistry and Properties
The compound 1-(4-Chlorobenzyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been a subject of interest due to its chemical structure and properties. The research primarily focuses on the chemistry and properties of related compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities. These studies explore the preparation procedures, properties, and spectroscopic properties of these compounds. Moreover, they delve into their magnetic properties and biological as well as electrochemical activity. This indicates a broad spectrum of potential applications, spanning from material science to pharmaceuticals (Boča et al., 2011).
Synthetic and Structural Insights
Insights into the synthetic procedures and structural properties of compounds structurally similar to this compound have been provided through various studies. For instance, research into novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones sheds light on the synthetic routes and the structural conformation of the products, contributing to a deeper understanding of similar compounds' synthesis and structure (Issac & Tierney, 1996).
Biological Applications and Toxicity Studies
The biological applications and toxicity studies of related compounds provide a window into the potential health implications and benefits of this compound. Research focusing on oxygenated polycyclic aromatic hydrocarbons (OPAHs), which are structurally and functionally relevant, highlights their toxicity, occurrence in food, and potential sources. These studies emphasize the importance of understanding the biological interactions and health-related impacts of these compounds, which can be crucial for assessing the safety and therapeutic potential of this compound (Ma & Wu, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which suggests that this compound may also interact with multiple targets .
Biochemical Pathways
Similar compounds have been found to affect various pathways, suggesting that this compound may also have wide-ranging effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that this compound may also have wide-ranging effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c20-17-9-6-14(7-10-17)13-22-18(15-4-2-1-3-5-15)11-8-16(12-21)19(22)23/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRRFFQVHLLDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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